
N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide, also known as MPT0B390, is a novel small molecule compound that has gained significant attention in the field of drug discovery and development. MPT0B390 has been shown to possess potent anti-cancer activity in preclinical studies, making it a promising candidate for the treatment of various types of cancer.
Scientific Research Applications
Antiviral Activity
A study by Hebishy et al. (2020) introduced a new synthetic route to develop benzamide-based 5-aminopyrazoles, exhibiting significant antiviral activities against the H5N1 subtype of the influenza A virus. These compounds demonstrated viral reduction in the range of 85–65%, indicating their potential as effective antiviral agents against avian influenza viruses Hebishy et al., 2020.
Material Science Application
In the realm of material science, Yu et al. (2012) synthesized phenyl-1,3,5-triazine functional aromatic polyamides, highlighting their thermal stability, organosolubility, and potential for use in high-performance materials. These polymers demonstrated excellent thermal stabilities and mechanical properties, making them suitable for various applications requiring materials that can withstand high temperatures Yu et al., 2012.
Anticancer Research
Ravinaik et al. (2021) designed and synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were evaluated for their anticancer activity against several cancer cell lines, with some derivatives showing higher anticancer activities than the reference drug, etoposide. This highlights the potential of benzamide derivatives in the development of new anticancer therapies Ravinaik et al., 2021.
Antiplasmodial Activity
A study by Hermann et al. (2021) focused on the antiplasmodial activities of N-acylated furazan-3-amines against strains of Plasmodium falciparum. Specifically, benzamides with certain acyl moieties demonstrated promising activity, suggesting a potential route for developing new treatments for malaria Hermann et al., 2021.
Enzyme Inhibition
Saeed et al. (2015) synthesized a series of benzamide derivatives and evaluated them for their inhibitory potential against human recombinant alkaline phosphatase and ecto-5′-nucleotidases. These compounds offer insights into the development of drugs targeting nucleotide protein interactions, underscoring the versatility of benzamide derivatives in medicinal chemistry Saeed et al., 2015.
properties
IUPAC Name |
N-[3-(6-methylpyridazin-3-yl)oxyphenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c1-12-8-9-17(25-24-12)27-16-7-3-6-15(11-16)23-18(26)13-4-2-5-14(10-13)19(20,21)22/h2-11H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLWDTGFXIOGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole](/img/structure/B2846537.png)
![5-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2846539.png)

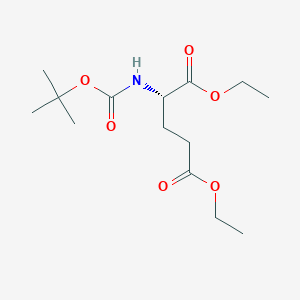
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2846545.png)
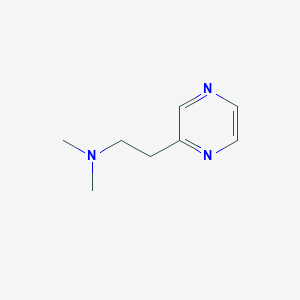
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzamide](/img/structure/B2846548.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-(3,5-dimethoxyphenyl)quinazolin-4-amine](/img/structure/B2846549.png)
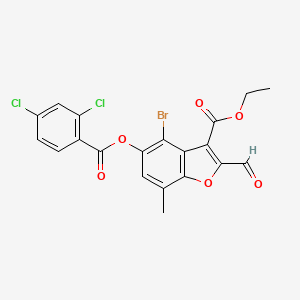
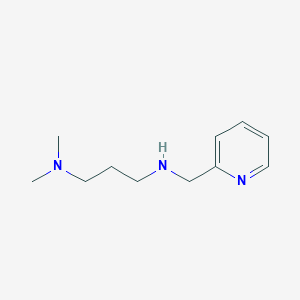
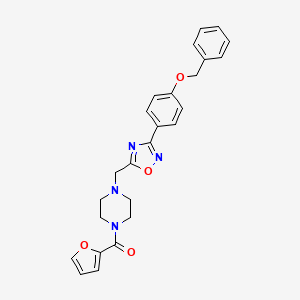
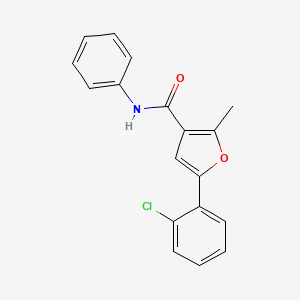
![4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2846558.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2846560.png)